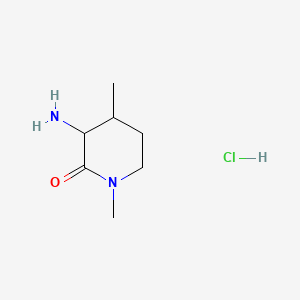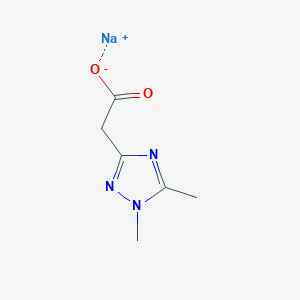
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of tertiary amines. It is commonly used in various chemical and biochemical applications due to its unique properties. This compound is often utilized as a reagent in organic synthesis and has significant importance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of dimethylamine with 3-methyl-2-butanone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-methyl-2-butanone+dimethylamine→3-(Dimethylamino)-3-methylbutan-1-ol
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt:
3-(Dimethylamino)-3-methylbutan-1-ol+HCl→3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is utilized in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used in peptide synthesis and protein crosslinking.
3-Dimethylamino-1-propyl chloride hydrochloride: Utilized in organic synthesis and as a reagent.
Uniqueness
3-(Dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific structure and reactivity. Its tertiary amine group and hydroxyl group provide distinct chemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H18ClNO |
|---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
3-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-7(2,5-6-9)8(3)4;/h9H,5-6H2,1-4H3;1H |
InChI Key |
GYXGUXZABYDHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)





![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

![2-Chloro-4-[difluoro(phenyl)methyl]-1,3-thiazole](/img/structure/B13501063.png)
